Bienvenue dans la boutique en ligne BenchChem!

MR837

NSD2-PWWP1 antagonist SPR binding affinity epigenetic probe development

MR837 is the only NSD2-PWWP1 antagonist with a publicly available co-crystal structure (PDB 6UE6), enabling validated docking control and structure-guided optimization. Its unique antagonism of the PWWP1 reader domain (not SET catalytic inhibition) and selectivity over NSD3-PWWP1 make it essential for functional studies. The foundational scaffold for optimized probes UNC6934/NSD2-IN-1. Supply includes >98% purity and full analytical documentation.

Molecular Formula C16H14N2OS
Molecular Weight 282.4 g/mol
Cat. No. B6590847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMR837
Molecular FormulaC16H14N2OS
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESC1CC1N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C16H14N2OS/c17-10-12-3-5-13(6-4-12)16(19)18(14-7-8-14)11-15-2-1-9-20-15/h1-6,9,14H,7-8,11H2
InChIKeyWYAGGMZTARRIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MR837 (ZINC30303842) for Scientific Procurement: First-in-Class NSD2-PWWP1 Antagonist for Epigenetic Research


MR837 (ZINC30303842, NSD2-PWWP1 antagonist 3f) is a small-molecule antagonist that targets the PWWP1 domain of the histone-lysine N-methyltransferase NSD2 (nuclear receptor-binding SET domain-containing 2). It was identified as the first reported antagonist to block the protein-protein interaction between the N-terminal PWWP domain of NSD2 and H3K36me2 [1]. MR837 binds to the NSD2-PWWP1 domain with an SPR-determined Kd of 3.4 µM and inhibits the NSD2-histone H3.3 interaction in U2OS cells with an IC50 of 17.3 µM . Its co-crystal structure with NSD2-PWWP1 (PDB ID: 6UE6) has been solved at 2.4 Å resolution, confirming the binding mode [2]. For researchers seeking a structurally validated chemical starting point for NSD2-targeting probe development, MR837 provides a foundational scaffold with published crystallographic coordinates and validated cellular activity.

Why MR837 Cannot Be Substituted with Generic NSD2 Inhibitors or PRMT1 Inhibitors in NSD2-PWWP1 Research


MR837 occupies a unique mechanistic niche that is fundamentally distinct from SET-domain catalytic inhibitors of NSD2 and from PRMT family inhibitors. Catalytic NSD2 inhibitors target the enzymatic SET domain that methylates H3K36, whereas MR837 antagonizes the reader function of the PWWP1 domain, blocking its recognition of H3K36me2 without directly inhibiting methyltransferase activity [1]. This distinction is critical for experiments designed to dissect scaffolding versus catalytic functions of NSD2. Furthermore, PRMT1 inhibitors (e.g., MS023, AMI-408, C-21) target a completely different enzyme family—protein arginine methyltransferases—and do not bind NSD2-PWWP1 [2]. Even among PWWP-domain binders, MR837 is selective for NSD2-PWWP1 over NSD3-PWWP1 in cellular assays, whereas BI-9321 is selective for NSD3-PWWP1 (IC50 1.2 µM) and is inactive against NSD2-PWWP1 [3]. Substituting MR837 with any of these alternatives would yield mechanistically irrelevant results in NSD2-PWWP1 functional studies.

MR837 Quantitative Differentiation Evidence: Procurement-Relevant Comparisons with NSD2-PWWP1 Antagonists and NSD2 Inhibitors


MR837 Binding Affinity for NSD2-PWWP1: First Validated Antagonist Scaffold vs. Optimized Follow-on Compound UNC6934

MR837 binds the NSD2-PWWP1 domain with an SPR-measured Kd of 3.4 µM, establishing the first validated small-molecule binding interaction with this domain [1]. The follow-on optimized antagonist UNC6934 achieved a substantially improved Kd of 80 nM—a 42.5-fold enhancement—and disrupted the NSD2-PWWP1/H3K36me2 nucleosome interaction with an IC50 of 1.09 µM [2]. MR837 therefore serves as the foundational chemical scaffold from which higher-affinity antagonists were derived, making it the appropriate selection for structure-activity relationship (SAR) studies requiring the reference starting compound.

NSD2-PWWP1 antagonist SPR binding affinity epigenetic probe development

MR837 Co-Crystal Structure with NSD2-PWWP1: Atomic-Resolution Binding Mode Validation

MR837 has a solved co-crystal structure with the NSD2-PWWP1 domain (PDB ID: 6UE6, resolution 2.4 Å), revealing hydrogen bonds between MR837 and key residues ALA-270, TYR-233, TRP-236, PHE-266, and VAL-230 within the aromatic cage of the PWWP1 domain [1]. This structural information is publicly available and provides atomic-level detail on the binding pose. In contrast, the majority of subsequently optimized NSD2-PWWP1 antagonists—including UNC6934, NSD2-IN-1 (IC50 0.11 µM), and A1H7Z (pIC50 8.2)—lack publicly available co-crystal structures [2]. This structural gap means that for computational docking studies, homology modeling validation, or structure-guided medicinal chemistry efforts, MR837 remains the only antagonist with experimentally determined atomic coordinates.

X-ray crystallography PDB 6UE6 structure-based drug design

MR837 Cellular Activity in U2OS Cells: NSD2-PWWP1 Target Engagement vs. Optimized Follow-on UNC6934

In U2OS cells, MR837 inhibits the protein-protein interaction between NSD2 and histone H3.3 with an IC50 of 17.3 µM . The optimized follow-on antagonist UNC6934 disrupts the NSD2-PWWP1 interaction with H3K36me2 nucleosomes in the same cell line with an IC50 of 1.09 ± 0.23 µM—approximately 15.9-fold more potent [1]. While UNC6934 demonstrates superior cellular potency, MR837 provides the lower-potency baseline reference essential for benchmarking cellular activity improvements in analog series. This quantitative relationship allows researchers to contextualize the activity of newly synthesized derivatives relative to the original hit compound.

cellular target engagement U2OS cells NanoBRET assay

MR837 Domain Selectivity: NSD2-PWWP1 vs. NSD3-PWWP1 Discrimination

MR837 demonstrates functional discrimination between closely related PWWP domains. In cellular assays, MR837 decreases the interaction of NSD2-PWWP1 but not NSD3-PWWP1 with histone H3, demonstrating domain-level selectivity . This contrasts with BI-9321, a PWWP1 domain antagonist that is selective for NSD3-PWWP1 (Kd 166 nM, cellular IC50 1.2 µM) and is explicitly inactive against NSD2-PWWP1 [1]. This orthogonal selectivity profile means that MR837 and BI-9321 serve complementary yet non-interchangeable roles: MR837 for NSD2-PWWP1 studies, BI-9321 for NSD3-PWWP1 studies. No commercially available compound provides dual NSD2/NSD3-PWWP1 antagonism with comparable potency.

domain selectivity NSD2 vs NSD3 PWWP domain

MR837 Chemical Scaffold as Precursor for Optimized NSD2-PWWP1 Antagonists

MR837 (compound 50 in the discovery publication) served as the foundational chemical scaffold from which subsequent generations of NSD2-PWWP1 antagonists were optimized. The medicinal chemistry optimization trajectory is quantitatively documented: from MR837 (Kd 3.4 µM, cellular IC50 17.3 µM) [1] to UNC6934 (Kd 80 nM, cellular IC50 1.09 µM) [2], and further to NSD2-IN-1 (IC50 0.11 µM) and A1H7Z/compound 34 (pIC50 8.2) [3]. This linear optimization path demonstrates that MR837 represents the validated hit compound from which all subsequent high-potency antagonists were derived. For researchers initiating new SAR campaigns or validating computational hit-finding methods, MR837 provides the structurally characterized starting point with documented optimization trajectory.

chemical scaffold SAR medicinal chemistry optimization

Optimal Research Applications for MR837 in NSD2-PWWP1 Antagonist Studies


Structure-Based Drug Design and Computational Docking Studies

MR837 is the only NSD2-PWWP1 antagonist with a publicly available co-crystal structure (PDB ID: 6UE6, 2.4 Å resolution), showing hydrogen bonds with key residues ALA-270, TYR-233, TRP-236, PHE-266, and VAL-230 [1]. This makes MR837 the essential reference ligand for molecular docking validation, binding mode analysis, and structure-guided optimization of new NSD2-PWWP1 antagonists. Researchers using AutoDock, Glide, or similar docking software should use MR837 as the crystallographically validated control ligand.

Medicinal Chemistry SAR Reference and Hit Validation

As the original validated hit compound (SPR Kd 3.4 µM, cellular IC50 17.3 µM) [2] from which optimized antagonists UNC6934 (Kd 80 nM) and NSD2-IN-1 (IC50 0.11 µM) were derived [3], MR837 provides the baseline reference for quantifying potency improvements in new analog series. It should be included as the reference control in all NSD2-PWWP1 antagonist SAR studies to enable direct comparison of newly synthesized derivatives.

NSD2-PWWP1 Domain-Specific Functional Studies

MR837 selectively antagonizes the NSD2-PWWP1 domain without affecting NSD3-PWWP1 in cellular assays . This domain specificity makes it suitable for dissecting the reader function of NSD2-PWWP1, in contrast to catalytic SET-domain inhibitors that block NSD2 methyltransferase activity, and orthogonal to BI-9321, which selectively targets NSD3-PWWP1 (IC50 1.2 µM) but is inactive against NSD2-PWWP1 [4]. Researchers investigating NSD2-PWWP1 biology should select MR837, not BI-9321.

Computational Hit-Finding Method Validation

MR837 was identified through virtual screening and experimental validation [2], establishing it as a benchmark for validating computational hit-finding methods targeting the PWWP1 aromatic cage. The availability of both binding data (Kd 3.4 µM) and structural coordinates (PDB 6UE6) [1] allows computational chemists to use MR837 as a positive control for assessing the predictive accuracy of virtual screening workflows and scoring functions applied to PWWP-domain targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for MR837

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.